An In-depth Technical Guide to (2E)-2-Hexenoic Acid: Chemical Properties, Structure, and Reactivity
An In-depth Technical Guide to (2E)-2-Hexenoic Acid: Chemical Properties, Structure, and Reactivity
This guide provides a comprehensive technical overview of (2E)-2-Hexenoic acid, tailored for researchers, scientists, and professionals in drug development. It delves into the molecule's core chemical and physical properties, spectroscopic signature, synthesis, reactivity, and biological significance, offering field-proven insights and detailed experimental context.
Introduction and Core Identification
(2E)-2-Hexenoic acid, also known as trans-2-hexenoic acid, is a monounsaturated medium-chain fatty acid. Its structure, featuring a carboxylic acid functional group conjugated with a carbon-carbon double bond, dictates its unique chemical reactivity and biological role. This α,β-unsaturated characteristic is central to its function as a versatile synthon in organic chemistry and its activity in biological systems.[1] It is a naturally occurring compound found in various plants and is utilized as a flavoring agent in the food industry.[2][3]
| Identifier | Value |
| IUPAC Name | (2E)-hex-2-enoic acid[2] |
| CAS Number | 13419-69-7[2] |
| Molecular Formula | C₆H₁₀O₂[2] |
| Molecular Weight | 114.14 g/mol [2] |
| SMILES | CCC/C=C/C(=O)O[2] |
| InChI | InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/b5-4+[2] |
Chemical Structure:
The structure of (2E)-2-Hexenoic acid is defined by a six-carbon chain with a carboxylic acid at one terminus (C1) and a trans-configured double bond between C2 and C3.
Caption: 2D structure of (2E)-2-Hexenoic acid.
Physicochemical Properties
(2E)-2-Hexenoic acid presents as a colorless crystalline solid at room temperature.[4] Its physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Melting Point | 32-34 °C | |
| Boiling Point | 217 °C at 760 mmHg | |
| Density | 0.965 g/cm³ at 25 °C | |
| Solubility | Slightly soluble in water. Soluble in ethanol, ether, and propylene glycol.[5] | |
| pKa | ~4.8 | |
| Refractive Index | 1.438 at 20 °C |
Spectroscopic Analysis
A thorough understanding of the spectroscopic data is crucial for the identification and characterization of (2E)-2-Hexenoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of (2E)-2-Hexenoic acid in CDCl₃ provides distinct signals for each proton.[6]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J) in Hz |
| ~12.0 | br s | 1H | -COOH | - |
| 7.09 | dt | 1H | H-3 | J = 15.6, 7.0 |
| 5.83 | dt | 1H | H-2 | J = 15.6, 1.5 |
| 2.22 | qd | 2H | H-4 | J = 7.0, 7.4 |
| 1.50 | sextet | 2H | H-5 | J = 7.4, 7.4 |
| 0.94 | t | 3H | H-6 | J = 7.4 |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.
The large coupling constant (J ≈ 15.6 Hz) between the vinylic protons H-2 and H-3 is characteristic of a trans (E) configuration of the double bond.
The ¹³C NMR spectrum provides information on the carbon framework.[7][8]
| Chemical Shift (ppm) | Assignment |
| ~172.5 | C-1 (C=O) |
| ~152.2 | C-3 |
| ~121.0 | C-2 |
| ~34.5 | C-4 |
| ~21.2 | C-5 |
| ~13.6 | C-6 |
Note: Chemical shifts are approximate.
Infrared (IR) Spectroscopy
The IR spectrum of (2E)-2-Hexenoic acid displays characteristic absorption bands for the carboxylic acid and the α,β-unsaturated system.[9]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |
| ~2960 | Medium | C-H stretch (aliphatic) |
| ~1695 | Strong | C=O stretch (conjugated carboxylic acid) |
| ~1650 | Medium | C=C stretch (alkene) |
| ~1420 | Medium | O-H bend (in-plane) |
| ~1290 | Strong | C-O stretch |
| ~980 | Strong | =C-H bend (trans) |
The conjugation of the double bond with the carbonyl group lowers the C=O stretching frequency compared to a saturated carboxylic acid.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of (2E)-2-Hexenoic acid results in a molecular ion peak and characteristic fragment ions.[10][11][12][13]
| m/z | Relative Intensity | Proposed Fragment |
| 114 | Moderate | [M]⁺ (Molecular Ion) |
| 99 | Moderate | [M - CH₃]⁺ |
| 85 | Strong | [M - C₂H₅]⁺ |
| 73 | Strong | [C₄H₉O]⁺ |
| 69 | Moderate | [M - COOH]⁺ |
| 45 | Strong | [COOH]⁺ |
The fragmentation pattern is consistent with the structure, showing losses of alkyl fragments and the carboxylic acid group.
Synthesis and Reactivity
Synthesis
A common and efficient method for the synthesis of (2E)-2-Hexenoic acid is the Doebner modification of the Knoevenagel condensation .[14][15] This reaction involves the condensation of an aldehyde (butanal) with malonic acid in the presence of a basic catalyst, typically pyridine, which also facilitates the subsequent decarboxylation.[15][16][17]
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add malonic acid (1.2 equivalents) and pyridine (as solvent).
-
Slowly add butanal (1.0 equivalent) to the stirring mixture.
-
Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and acidify with aqueous HCl (e.g., 6 M) until the pH is ~1-2.
-
The product will precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Caption: Synthesis of (2E)-2-Hexenoic acid.
Chemical Reactivity
The reactivity of (2E)-2-Hexenoic acid is dominated by the interplay between the carboxylic acid, the double bond, and their conjugation.
-
Fischer Esterification: (2E)-2-Hexenoic acid can be converted to its corresponding esters by reacting with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄).[18][19][20][21][22] This is a reversible equilibrium-driven process.
Caption: Fischer esterification of (2E)-2-Hexenoic acid.
-
Michael Addition: As an α,β-unsaturated carbonyl compound, the β-carbon (C3) of (2E)-2-Hexenoic acid is electrophilic and susceptible to conjugate addition by nucleophiles.[5][23][24][25][26] This is known as the Michael addition reaction.
Caption: Michael addition to (2E)-2-Hexenoic acid.
Biological Activity and Applications in Drug Development
Unsaturated fatty acids, including (2E)-2-Hexenoic acid, are known to possess antimicrobial properties.[27] Their mechanism of action is multifaceted and can involve:
-
Disruption of the Cell Membrane: The lipophilic nature of the fatty acid allows it to insert into the bacterial cell membrane, disrupting its integrity and leading to increased permeability and cell lysis.[28]
-
Inhibition of Cellular Enzymes: These fatty acids can inhibit essential enzymes involved in bacterial metabolism. For instance, some unsaturated fatty acids have been shown to inhibit bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in fatty acid synthesis.[1][29]
-
Interference with Energy Production: They can disrupt the electron transport chain and oxidative phosphorylation, thereby depleting the cell's energy supply.
-
Inhibition of DNA/RNA Synthesis: Some studies suggest that unsaturated fatty acids can inhibit enzymes crucial for nucleic acid replication, such as DNA gyrase.[27]
The ability of (2E)-2-Hexenoic acid and its derivatives to target multiple bacterial processes makes it an interesting scaffold for the development of novel antimicrobial agents, particularly in an era of growing antibiotic resistance. Its structure can be modified to enhance potency, selectivity, and pharmacokinetic properties, making it a valuable lead for drug discovery programs.
Conclusion
(2E)-2-Hexenoic acid is a molecule with a rich chemistry stemming from its α,β-unsaturated carboxylic acid motif. Its well-defined structure and spectroscopic properties make it readily identifiable and characterizable. The synthetic accessibility via the Doebner-Knoevenagel condensation and its predictable reactivity through processes like Fischer esterification and Michael addition render it a valuable building block in organic synthesis. Furthermore, its inherent antimicrobial activity provides a foundation for its exploration in the development of new therapeutic agents. This guide has provided a detailed technical overview to support and inspire further research and application of this versatile compound.
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